Anti-Inflammatory Activity: 2-Hydroxy-N-2-pyridinylbenzamide vs. Piroxicam
2-Hydroxy-N-(pyridine-2-yl)benzamide exhibits quantifiable anti-inflammatory activity in vitro, with an IC50 range of 0.121–0.145 mM in a protein denaturation inhibition assay [1]. While its potency is lower than the standard NSAID piroxicam (IC50 = 0.0073 mM), this compound serves as a valuable non-acidic scaffold for further derivatization. Its Mannich base derivatives demonstrate enhanced activity, underscoring the parent compound's utility as a starting point for structure-activity relationship (SAR) studies aimed at improving potency while maintaining a distinct chemotype [1].
| Evidence Dimension | In vitro anti-inflammatory activity (protein denaturation inhibition) |
|---|---|
| Target Compound Data | IC50 = 0.121–0.145 mM |
| Comparator Or Baseline | Piroxicam: IC50 = 0.0073 mM |
| Quantified Difference | Target compound is ~16–20× less potent than piroxicam |
| Conditions | In vitro protein denaturation inhibition assay |
Why This Matters
This data establishes the compound's baseline anti-inflammatory potential, enabling researchers to benchmark new derivatives and select the parent scaffold for SAR campaigns where non-acidic, pyridine-containing chemotypes are desired.
- [1] Synthesis and Anti-inflammatory Tests of 2-Hydroxy-N-(Pyridine-2-yl)Benzamide Mannich Base Substituted Morpholine and N-methyl piperazine. Jurnal Penelitian Pendidikan IPA (JPPIPA). View Source
